molecular formula C17H13F2N3O B5421451 N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide

N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide

Numéro de catalogue: B5421451
Poids moléculaire: 313.30 g/mol
Clé InChI: ZXNJKIJPLSASSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide, commonly known as BDF-8638, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has gained significant attention in recent years due to its unique chemical structure and promising results in preclinical studies.

Mécanisme D'action

The mechanism of action of BDF-8638 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. BDF-8638 binds to the bromodomain of BRD4, preventing its interaction with chromatin and leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDF-8638 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of BRD4, leading to the downregulation of genes involved in cell growth and proliferation. BDF-8638 also induces cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BDF-8638 is its specificity for BRD4. This makes it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, one of the limitations of BDF-8638 is its low solubility in water, which can make it difficult to work with in laboratory experiments. In addition, the synthesis of BDF-8638 is complex and time-consuming, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for research on BDF-8638. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of BDF-8638. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to BDF-8638, which can help to personalize treatment strategies. Additionally, the potential for combination therapy with other chemotherapeutic agents is an area of ongoing research. Finally, the evaluation of BDF-8638 in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BDF-8638 is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other chemotherapeutic agents make it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, its low solubility in water and complex synthesis method are limitations that need to be overcome. Further research is needed to fully understand the potential of BDF-8638 in the treatment of cancer.

Méthodes De Synthèse

The synthesis of BDF-8638 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,6-difluorobenzoyl chloride and 1-benzyl-1H-pyrazole-3-carboxylic acid. These two compounds are reacted together in the presence of a base to form BDF-8638. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Applications De Recherche Scientifique

BDF-8638 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and non-small cell lung cancer. BDF-8638 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c18-13-7-4-8-14(19)16(13)17(23)20-15-9-10-22(21-15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNJKIJPLSASSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.